(1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol
Description
Properties
IUPAC Name |
(1S,2S)-2-(4-bromophenyl)sulfanylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrOS/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-12,14H,1-4H2/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDOVCIIWHGDPK-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)SC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)SC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
- The key intermediate, 2-(1-(4-bromophenyl)-3-(4-methoxyphenyl)-3-oxopropyl)cyclohexanone, is prepared by standard ketone synthesis methods.
- This diketone intermediate serves as a platform for further functionalization.
Introduction of Sulfanyl Group and Hydroxylation
- The sulfanyl group (–S–) attached to the 4-bromophenyl ring is introduced via nucleophilic substitution reactions using thiolates derived from 4-bromothiophenol or related reagents.
- The stereoselective reduction of the ketone moiety to the corresponding cyclohexanol is achieved using sodium borohydride (NaBH4) in a mixed solvent system of tetrahydrofuran (THF) and methanol (MeOH) at room temperature.
- The reaction is typically stirred for an extended period (e.g., 16 hours) to ensure complete reduction.
Workup and Purification
- After completion, the reaction mixture is quenched with dilute hydrochloric acid (10% HCl).
- The product is extracted with diethyl ether, dried over sodium sulfate (Na2SO4), and concentrated under reduced pressure.
- Crystallization from ethyl acetate-hexane mixtures yields the pure target compound.
Yield and Physical Data
- The yield of the pure cyclohexanol derivative is approximately 75%.
- Melting point ranges around 470–472 K, indicating high purity and crystallinity.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Ketone intermediate prep | Standard ketone synthesis | Starting material for sulfanyl introduction |
| Sulfanyl group addition | 4-Bromothiophenol or thiolate reagents | Nucleophilic substitution |
| Reduction | NaBH4 in THF-MeOH (5:1), room temperature | Stir 16 h for complete reduction |
| Workup | Quench with 10% HCl, extract with Et2O | Dry over Na2SO4, evaporate solvent |
| Purification | Crystallization from EtOAc-hexane (3:1) | Yield ~75%, melting point 470–472 K |
Stereochemical Considerations
- The reaction conditions favor the formation of the (1S,2S) stereoisomer.
- The chair conformation of the cyclohexane ring is preserved during synthesis.
- Stereochemical integrity is confirmed by X-ray crystallography and NMR analysis.
Analytical and Structural Data Supporting Preparation
- X-ray crystallographic data confirm the chair conformation of the cyclohexane ring and the relative positioning of substituents.
- Hydrogen bonding and π–π stacking interactions stabilize the crystal lattice, indicating purity and well-defined stereochemistry.
- Bond lengths and angles fall within expected ranges for such organosulfur cyclohexanols.
Summary Table of Key Preparation Features
| Feature | Description |
|---|---|
| Starting material | 2-(1-(4-bromophenyl)-3-(4-methoxyphenyl)-3-oxopropyl)cyclohexanone |
| Sulfanyl group introduction | Nucleophilic substitution with 4-bromothiophenol-derived thiolate |
| Reduction agent | Sodium borohydride (NaBH4) |
| Solvent system | THF and methanol (5:1) |
| Reaction temperature | Room temperature |
| Reaction time | 16 hours |
| Workup | Acid quench, ether extraction, drying |
| Purification | Crystallization from ethyl acetate-hexane |
| Yield | Approximately 75% |
| Stereochemistry confirmation | X-ray crystallography, NMR |
Research Findings and Notes
- The method provides moderate to good yields with high stereoselectivity.
- The use of mild reducing agents like NaBH4 avoids over-reduction or side reactions.
- The reaction conditions are mild and reproducible.
- Crystallographic analysis confirms the stereochemical outcome and purity of the product.
- The method is adaptable to related derivatives with different substituents on the phenyl ring.
Scientific Research Applications
(1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Sulfanyl vs. Amino Groups
- Sulfanyl (-S-): The target compound’s sulfanyl group is less polar than amino (-NH-) substituents, reducing hydrogen-bonding capacity but increasing hydrophobic interactions. This may enhance membrane permeability compared to amino analogs like (1S,2S)-2-((3-Fluoro-4-methylphenyl)amino)cyclohexan-1-ol .
- Amino Derivatives: Amino groups (e.g., dimethylamino , benzylamino ) exhibit basicity and hydrogen-bond donor/acceptor capabilities, critical for catalytic activity or receptor binding. For instance, (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol is employed in enantioselective desymmetrization due to its nucleophilic activation .
Halogen and Aryl Modifications
- Bromine vs. Fluorine: Bromine in the target compound increases molecular weight and polarizability compared to fluorine in (1S,2S)-2-((3-Fluoro-4-methylphenyl)amino)cyclohexan-1-ol. Fluorine’s electronegativity enhances metabolic stability but reduces steric bulk .
- Aryl Linkage: The sulfanyl-bridged 4-bromophenyl group in the target compound contrasts with directly bonded aryl groups (e.g., trans-2-(4-Bromophenyl)-cyclohexanol ), altering electronic conjugation and steric accessibility.
Stereochemical Considerations
All listed compounds share a cyclohexanol backbone with trans-configuration (1S,2S or 1R,2S). The (1S,2S) configuration in the target compound and its analogs (e.g., benzylamino derivative ) ensures spatial alignment critical for chiral recognition in catalysis or biological targeting. Diastereomers like (1R,2S)-trans-2-(4-Bromophenyl)-cyclohexanol may exhibit divergent melting points or solubility due to altered crystal packing.
Biological Activity
(1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a hydroxyl group and a 4-bromophenylsulfanyl group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.
- IUPAC Name : (1S,2S)-2-(4-bromophenyl)sulfanylcyclohexan-1-ol
- Molecular Formula : C12H15BrOS
- Molecular Weight : 287.22 g/mol
- InChI Key : OBDOVCIIWHGDPK-RYUDHWBXSA-N
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Cyclohexane Ring : Through hydrogenation of benzene or cycloaddition reactions.
- Introduction of the Hydroxyl Group : Via hydroboration-oxidation or other hydroxylation reactions.
- Attachment of the 4-Bromophenylsulfanyl Group : Using nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential role in cancer therapy.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. This interaction may modulate their activity, leading to the observed biological effects.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different strains, demonstrating its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In another study focused on cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at concentrations above 50 µM). Flow cytometry analysis revealed that the compound induced apoptosis in treated cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1 | Similar bromophenylsulfanyl group | Moderate antimicrobial activity |
| Other Cyclohexanol Derivatives | Varies based on substituents | Variable depending on structure |
The unique combination of the hydroxyl group and bromophenylsulfanyl moiety in this compound imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Q & A
Q. What are the established synthetic routes for (1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol?
- Methodological Answer : The compound can be synthesized via S-alkylation of a thiol intermediate under alkaline conditions, followed by reduction. For example:
S-Alkylation : React 4-bromobenzenethiol with a cyclohexanol-derived electrophile (e.g., epoxide or halide) in a polar solvent (e.g., THF/MeOH) with a base (e.g., NaH or KOH).
Stereoselective Reduction : Use NaBH₄ or LiAlH₄ to reduce intermediate ketones to the diastereomerically pure alcohol. Control of stereochemistry requires chiral auxiliaries or catalysts (e.g., Sharpless asymmetric dihydroxylation) .
Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| S-Alkylation | 2-Bromo-1-phenylethanone, KOH, THF/MeOH | 75% | |
| Reduction | NaBH₄, THF/MeOH, RT, 16h | 70% |
Q. How is the compound purified and characterized?
- Methodological Answer :
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., EtOAc/hexane mixtures) .
- Characterization :
- NMR : Key signals include δ 7.4–7.6 ppm (aromatic H), δ 3.8–4.2 ppm (cyclohexanol OH), and δ 2.5–3.0 ppm (S–CH₂).
- MS : Molecular ion peak at m/z 329 (C₁₂H₁₄BrOS⁺) .
- X-ray Crystallography : Confirms absolute stereochemistry (e.g., CCDC deposition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
